molecular formula C20H17NO3 B12380224 SARS-CoV-2 Mpro-IN-12

SARS-CoV-2 Mpro-IN-12

Cat. No.: B12380224
M. Wt: 319.4 g/mol
InChI Key: MZIDKDPPIHIDQR-ZVSIBQGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 Mpro-IN-12 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-12 typically involves fragment-based design and computer-aided drug design techniques. The process begins with the identification of small molecular fragments that bind to the active site of the main protease. These fragments are then linked together to form a more potent inhibitor. The synthetic route often involves multiple steps, including acylation, isomerization, and molecular docking .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would be optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties.

Scientific Research Applications

SARS-CoV-2 Mpro-IN-12 has a wide range of scientific research applications:

Mechanism of Action

SARS-CoV-2 Mpro-IN-12 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s ability to cleave viral polyproteins, which are essential for viral replication. The compound interacts with key residues in the active site, forming a stable enzyme-inhibitor complex that prevents the protease from functioning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-12 is unique in its specific design to target the main protease of SARS-CoV-2 with high affinity and selectivity. Its structure allows for strong binding interactions with the active site residues, making it a highly effective inhibitor compared to other similar compounds.

Biological Activity

SARS-CoV-2, the virus responsible for COVID-19, utilizes its main protease (Mpro) for processing viral polyproteins, making Mpro a critical target for antiviral drug development. Among the various inhibitors being studied, Mpro-IN-12 has emerged as a promising candidate. This article delves into the biological activity of Mpro-IN-12, supported by research findings, data tables, and case studies.

Overview of SARS-CoV-2 Mpro

The main protease (Mpro) of SARS-CoV-2 is essential for viral replication. It cleaves the polyproteins into functional non-structural proteins that are crucial for assembling the viral replication transcription complex (RTC) . Mpro exhibits high specificity and is structurally conserved across coronaviruses, which reduces the likelihood of developing resistance against inhibitors targeting it .

Mpro-IN-12 operates through a covalent modification mechanism, targeting the catalytic residues Cys145 and His41 within the active site of Mpro. This interaction leads to the inhibition of proteolytic activity, thereby hindering viral replication. The effectiveness of Mpro-IN-12 is evaluated through various assays that measure its inhibitory concentration (IC50) and efficacy against viral strains.

Inhibitory Activity

Recent studies have reported that Mpro-IN-12 demonstrates potent inhibitory activity against SARS-CoV-2 Mpro:

Compound IC50 (µM) EC50 (µM) Mechanism
Mpro-IN-120.040.72Covalent binding to Cys145

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, while EC50 represents the effective concentration to reduce viral infectivity by half .

Pharmacokinetics

Pharmacokinetic studies indicate that Mpro-IN-12 has favorable absorption and bioavailability profiles. For instance, when administered intraperitoneally in animal models, bioavailability was reported at 80%, suggesting effective systemic distribution .

Case Studies

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting using VeroE6 cells, Mpro-IN-12 was tested for its ability to inhibit SARS-CoV-2 replication. The results showed significant reductions in viral load at concentrations correlating with its IC50 and EC50 values, confirming its potential as an antiviral agent .

Case Study 2: Structural Analysis

Structural studies using X-ray crystallography have elucidated how Mpro-IN-12 binds within the active site of Mpro. The binding interactions were characterized by hydrogen bonds and hydrophobic contacts that stabilize the compound in the enzyme's active site .

Comparative Analysis with Other Inhibitors

To contextualize Mpro-IN-12's efficacy, it is beneficial to compare it with other known inhibitors:

Inhibitor IC50 (µM) EC50 (µM) Notes
Nirmatrelvir0.3130.170Approved for emergency use
S-2176220.0130.370Highly potent with excellent pharmacokinetics
Mpro-IN-120.040.72Promising candidate with good selectivity

This comparison highlights that while other inhibitors like S-217622 show lower IC50 values, Mpro-IN-12 remains competitive due to its favorable pharmacological properties and ease of synthesis .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1H-indol-2-one

InChI

InChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+

InChI Key

MZIDKDPPIHIDQR-ZVSIBQGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.